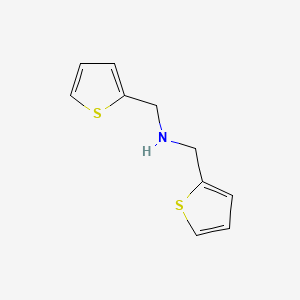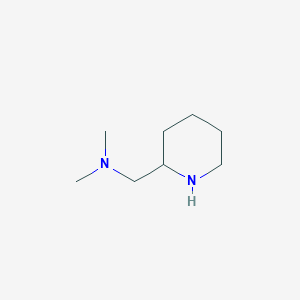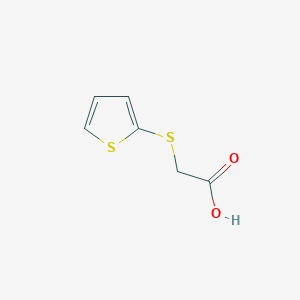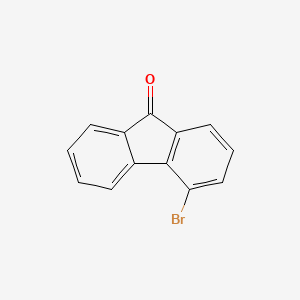
4-Bromo-9h-fluoren-9-one
Descripción general
Descripción
4-Bromo-9H-fluoren-9-one is a brominated derivative of fluorenone, a compound belonging to the fluorene group. This compound has attracted interest for its unique chemical and physical properties, making it a subject of various chemical syntheses and analyses.
Synthesis Analysis
4-Bromo-9H-fluoren-9-one can be synthesized through various methods, including microwave-promoted syntheses and palladium-catalyzed cyclocarbonylation of o-halobiaryls. Microwave-promoted synthesis offers high yields and shorter reaction times. Palladium-catalyzed cyclocarbonylation is another efficient method, extending to various substituted fluoren-9-ones with high yields and good regioselectivity (Campo & Larock, 2002).
Molecular Structure Analysis
The molecular structure of 4-Bromo-9H-fluoren-9-one and related compounds has been elucidated using spectroscopic methods such as NMR, including HH COSY, HSQC, and HMBC experiments, confirming the presence of the bromo and fluorene functionalities (Haggam & El‐Sayed, 2015).
Chemical Reactions and Properties
4-Bromo-9H-fluoren-9-one participates in various chemical reactions, including cross-coupling reactions. Its reactivity is influenced by the bromo substituent, which can undergo nucleophilic substitution and facilitate further functionalization of the fluorene core. The compound's structure has been characterized by X-ray diffraction, showcasing its potential for further chemical modifications (Silveira, Templet, & Fronczek, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Sensing Applications
- Fluorescent Sensing : 4-Bromo-9H-fluoren-9-one derivatives have been used in the synthesis of compounds for selective sensing. For example, the compound 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine, synthesized from fluorene, was used as a fluorescence sensor for detecting nitro compounds, metal cations, and amino acids, showing significant sensitivity and detection limits (Han et al., 2020).
Chemical Properties and Reactions
- Rotational Barriers : The compound has been studied for its properties involving rotational barriers. Research on bromine-substituted fluorenes provided insights into the buttressing effect on rotational barriers, which is essential in understanding the molecular dynamics of such compounds (Aoki et al., 1982).
- Copper-Catalyzed Coupling : 4-Bromo-9H-fluoren-9-one derivatives have been used in copper-catalyzed coupling reactions. These reactions are significant in forming C–N and C–C bonds under mild conditions, indicating the utility of these compounds in synthetic chemistry (Aziz et al., 2014).
Synthesis Techniques and Applications
- Microwave-Assisted Synthesis : There's a microwave-assisted one-pot synthesis method for 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes, showing the compound's potential in efficient and environmentally friendly synthesis processes (Zhou et al., 2011).
- Cycloaddition Products : The compound has been used in thermal cycloaddition reactions, leading to the formation of distinct fluorene derivatives, demonstrating its versatility in chemical syntheses (Toda et al., 1974).
Advanced Materials and Applications
- Organometallic Materials : Research has explored the creation of carbon-rich organometallic materials using derivatives of 4-Bromo-9H-fluoren-9-one. This has implications in the development of new materials with potential electronic and optical applications (Wong et al., 2003).
Pharmaceutical and Photovoltaic Applications
- Solar Cell Applications : Compounds derived from 4-Bromo-9H-fluoren-9-one have been used in dye-sensitized solar cells. Organic dyes containing fluorene with imidazole units showed moderate efficiency in solar cells, indicating the potential of these compounds in renewable energy technologies (Kumar et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZCXNQMZOYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292283 | |
| Record name | 4-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-9h-fluoren-9-one | |
CAS RN |
4269-17-4 | |
| Record name | 4269-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



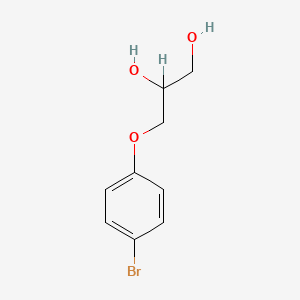
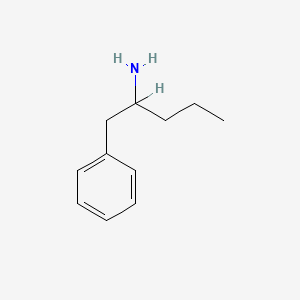

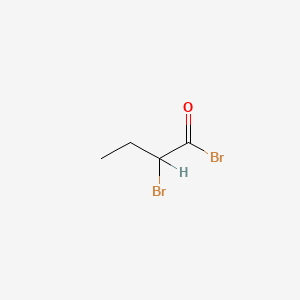
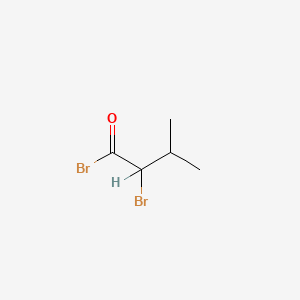
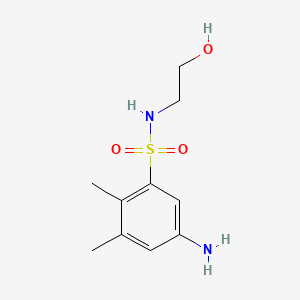
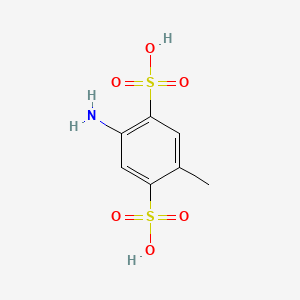
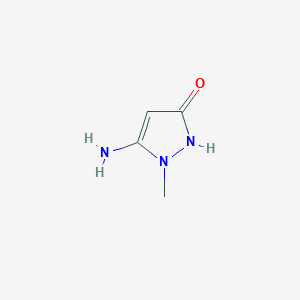
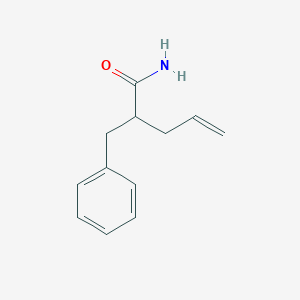
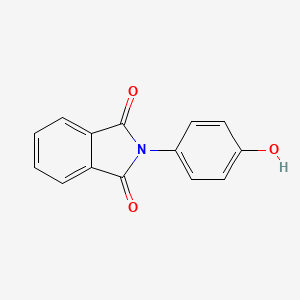
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
